molecular formula C9H9N3O2 B2921885 1H-Benzotriazole-1-carboxylic acid ethyl ester CAS No. 830-67-1

1H-Benzotriazole-1-carboxylic acid ethyl ester

Cat. No.: B2921885
CAS No.: 830-67-1
M. Wt: 191.19
InChI Key: WXSAZSZAGNHPPQ-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-carboxylic acid ethyl ester is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, corrosion inhibition, and pharmaceuticals. This compound, in particular, is valued for its unique chemical properties and reactivity, making it a useful intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1H-Benzotriazole-1-carboxylic acid ethyl ester typically involves the esterification of 1H-Benzotriazole-1-carboxylic acid. One common method includes the reaction of 1H-Benzotriazole-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1H-Benzotriazole-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Benzotriazole-1-carboxylic acid ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-carboxylic acid ethyl ester involves its ability to act as a versatile synthetic intermediate. The benzotriazole moiety can stabilize negative charges and radicals, making it an excellent leaving group in various reactions. This property allows the compound to participate in a wide range of chemical transformations, facilitating the synthesis of diverse molecular structures .

Comparison with Similar Compounds

1H-Benzotriazole-1-carboxylic acid ethyl ester can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and solubility properties, making it suitable for particular synthetic applications.

Properties

IUPAC Name

ethyl benzotriazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)12-8-6-4-3-5-7(8)10-11-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSAZSZAGNHPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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